molecular formula C16H13ClN2O3S B2368207 (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 885188-44-3

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2368207
CAS No.: 885188-44-3
M. Wt: 348.8
InChI Key: GKTLKVILFNVORR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((4-Chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is a substituted acrylonitrile derivative characterized by a Z-configuration olefinic bond. The molecule features a 4-chlorophenylsulfonyl group at position 2, a 3-methoxyphenylamino substituent at position 3, and a nitrile group. The sulfonyl moiety imparts strong electron-withdrawing properties, while the methoxy group contributes electron-donating effects, creating a polarized system that may influence reactivity and biological interactions.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-14-4-2-3-13(9-14)19-11-16(10-18)23(20,21)15-7-5-12(17)6-8-15/h2-9,11,19H,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTLKVILFNVORR-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Comparison of Acrylonitrile Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound 4-Chlorophenylsulfonyl 3-Methoxyphenylamino Sulfonyl, Methoxy, Nitrile
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 4-Methoxyphenyl 3,4-Dimethoxyphenyl Methoxy, Nitrile
(Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile 4-Methylphenyl 2-Nitrophenyl Nitro, Nitrile
(Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile 4-Chlorophenyl 4-Methylphenyl Halogen, Nitrile
(Z)-3-(3-Chloro-2-methylphenyl)amino-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-(4-Nitrophenyl)thiazol-2-yl 3-Chloro-2-methylphenylamino Nitro, Thiazole, Chlorine, Nitrile

Key Observations :

  • Electron Effects : The target compound’s sulfonyl group enhances electrophilicity compared to methoxy or methyl groups in analogs . This may increase reactivity in nucleophilic environments.
  • Hydrogen Bonding: Methoxy and amino groups in analogs (e.g., –9) participate in C–H⋯O/N interactions, stabilizing crystal packing . The sulfonyl group in the target compound could act as a stronger hydrogen-bond acceptor.
  • Bioactivity : Analogs with methoxy/nitro groups () exhibit cytotoxic and spasmolytic activities, while thiazole-containing derivatives () may target enzymes via heterocyclic interactions . The sulfonyl group in the target compound might enhance binding to sulfhydryl-containing proteins.
Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Interactions Refinement Program
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile P21/c a = 14.830, b = 13.688, c = 7.445, β = 91.72 C–H⋯O, C–H⋯N SHELXL97
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile Not reported Not reported C–H⋯C SHELXS97/SHELXL97
Target Compound Likely C–H⋯O (sulfonyl)

Key Observations :

  • Crystal Packing : Methoxy-substituted analogs (–9) form layered structures via C–H⋯O/N bonds, while sulfur-containing derivatives () exhibit C–H⋯C interactions . The sulfonyl group in the target compound may promote denser packing due to stronger dipolar interactions.
  • Refinement Tools : SHELX programs () and ORTEP () are widely used for structural analysis, suggesting similar methodologies could apply to the target compound .

Key Observations :

  • Structure-Activity Relationship (SAR) : Methoxy groups (–9) correlate with cytotoxicity, likely due to enhanced membrane permeability . The target compound’s sulfonyl group may improve solubility but reduce passive diffusion.

Biological Activity

Overview

(Z)-2-((4-chlorophenyl)sulfonyl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound characterized by its unique functional groups, including a sulfonyl group, a nitrile group, and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 3-methoxyaniline, followed by a Knoevenagel condensation with malononitrile. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

PropertyValue
Molecular FormulaC16H15ClN2O2S
Molecular Weight334.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • SGC-7901 (gastric cancer)

For instance, one study reported that compounds with similar structures exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer properties .

Anti-inflammatory Potential

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of sulfonamide compounds, including this compound. The results indicated that modifications to the phenyl rings significantly impacted cytotoxicity, emphasizing the importance of structural features in drug design .
  • SAR Analysis : Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the biological activity of sulfonamide derivatives, making them effective against specific cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeTest SystemObserved EffectReference
AnticancerA549 cell lineSignificant cytotoxicity
HepG2 cell lineIC50 < control drugs
Anti-inflammatoryIn vitro assaysInhibition of COX enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.